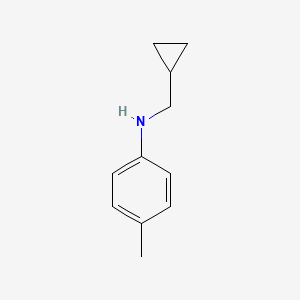
N-(Cyclopropylmethyl)-4-methylaniline
Descripción general
Descripción
N-(Cyclopropylmethyl)-4-methylaniline is a chemical compound that falls under the category of anilines . Anilines are organic compounds that contain a phenyl group attached to an amino group. The specific compound you’re asking about has a cyclopropylmethyl group attached to the nitrogen of the amino group and a methyl group attached to the fourth carbon of the phenyl ring .
Synthesis Analysis
The synthesis of N-(Cyclopropylmethyl)-4-methylaniline and similar compounds often involves the use of cyclopropane synthesis . This process involves the formation of a cyclopropane ring, which is a three-membered carbon ring. The process can involve various reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . Another method involves the synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N .Molecular Structure Analysis
The molecular structure of N-(Cyclopropylmethyl)-4-methylaniline can be analyzed using various techniques. For instance, X-ray diffraction can be used to determine the crystal structure of the compound . Additionally, the compound’s structure can be geometrically optimized at the DFT/B3LYP/6-311+G (2d, p) level .Chemical Reactions Analysis
The chemical reactions involving N-(Cyclopropylmethyl)-4-methylaniline can be complex. For instance, free radicals can play a significant role in these reactions . Fleeting radicals can be seen by ring-opening of cyclopropyl methyl radical and 1,2-migration type rearrangements, which are unimolecular radical reactions with known reaction rates .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(Cyclopropylmethyl)-4-methylaniline can be influenced by its molecular structure. For instance, the presence of a cyclopropane ring can lead to strain in the molecule, which can affect its reactivity . At the nanometer level, the properties of the compound can change markedly, making possible the formation of new physical and chemical properties of the substance .Aplicaciones Científicas De Investigación
Synthesis of Noroxymorphone
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Noroxymorphone is a crucial intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone . The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, is a multistep sequence .
- Methods of Application : The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid . This process has been transferred to a scalable flow electrolysis cell, significantly improving the reaction throughput .
- Results or Outcomes : The new methodology has demonstrated that it is far superior to the conventional chloroformate process in terms of sustainability .
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : Enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle are obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .
- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results or Outcomes : This methodology provides a new approach to the assembly of enantiomerically enriched cyclopropyl derivatives that are not easily accessible via other methods .
Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone
- Scientific Field : Pharmacology
- Summary of the Application : The substitution of the N-methyl group of oxymorphone (a 3-OH analogue of oxycodone) by an N-allyl or an N-cyclopropylmethyl group produces naloxone and naltrexone, two potent opioid antagonists . Naloxone is used as an emergency treatment for drug overdoses , and naltrexone is used to treat opioid and alcohol dependence .
- Methods of Application : The study involved the variation of the N-substituent in morphine and oxymorphone and the investigation of the resulting compounds’ opioid receptor binding, signaling, and antinociceptive activity .
- Results or Outcomes : The presence of a N-phenethyl group in position 17 is highly favorable in terms of improved affinity and selectivity at the MOP receptor, potent agonism, and antinociceptive efficacy .
Design and Structural Validation of Peptide–Drug Conjugate Ligands
- Scientific Field : Biochemistry
- Summary of the Application : The study involved the design and structural validation of peptide-drug conjugate ligands .
- Methods of Application : The method involved the use of the N-cyclopropylmethyl group of the MP1104 derivative (i.e., N-cyclopropylmethyl-epoxy morphinan), which was utilized during computational design .
- Results or Outcomes : The study provided insights into the design and structural validation of peptide-drug conjugate ligands .
Sustainable Synthesis of Noroxymorphone
- Scientific Field : Green Chemistry
- Summary of the Application : Noroxymorphone is a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone . The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, is a multistep sequence .
- Methods of Application : The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid . The electrolysis process has been transferred to a scalable flow electrolysis cell, significantly improving the reaction throughput .
- Results or Outcomes : The sustainability of the new methodology has been assessed by means of green metrics and qualitative indicators. The sustainability assessment has demonstrated that the new methodology is far superior to the conventional chloroformate process .
Design and Structural Validation of Peptide–Drug Conjugate Ligands
- Scientific Field : Biochemistry
- Summary of the Application : The study involved the design and structural validation of peptide-drug conjugate ligands .
- Methods of Application : The method involved the use of the N-cyclopropylmethyl group of the MP1104 derivative (i.e., N-cyclopropylmethyl-epoxy morphinan), which was utilized during computational design .
- Results or Outcomes : The study provided insights into the design and structural validation of peptide-drug conjugate ligands .
Direcciones Futuras
The future directions in the study and application of N-(Cyclopropylmethyl)-4-methylaniline and similar compounds could involve the development of new synthetic methodologies . For instance, the development of more sustainable and efficient processes for the N- and O-demethylation of compounds like oxycodone has been suggested . Additionally, pharmacological investigations of N-substituent variation in morphine and oxymorphone could lead to the development of new opioid therapeutics .
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-2-6-11(7-3-9)12-8-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWDOXBEGQXRKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651278 | |
| Record name | N-(Cyclopropylmethyl)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-4-methylaniline | |
CAS RN |
356539-35-0 | |
| Record name | N-(Cyclopropylmethyl)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



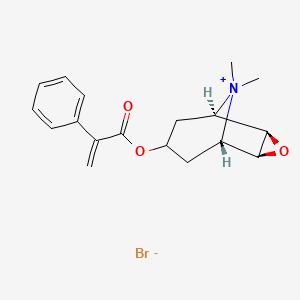
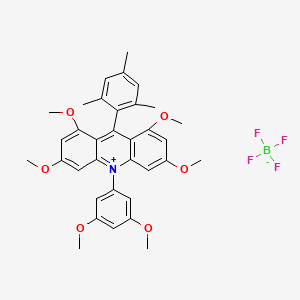
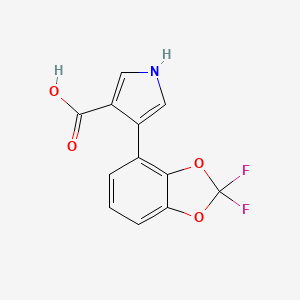
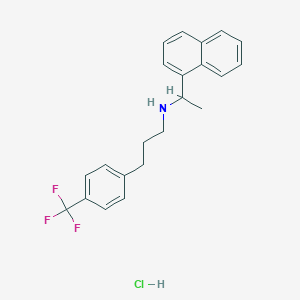
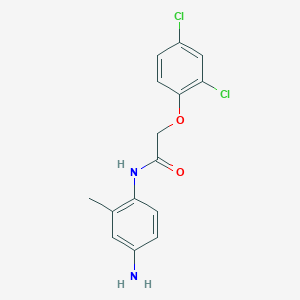
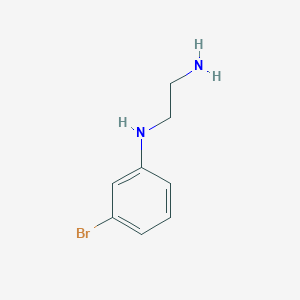
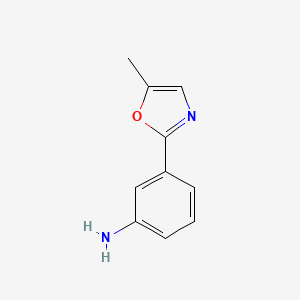
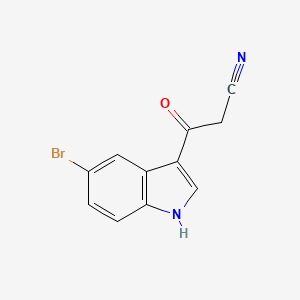
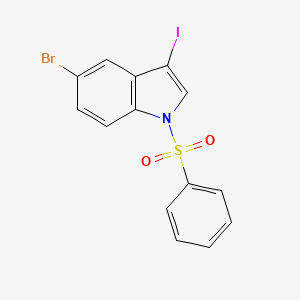
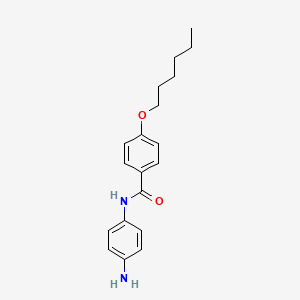
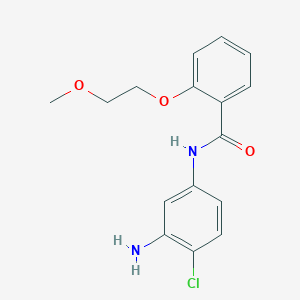
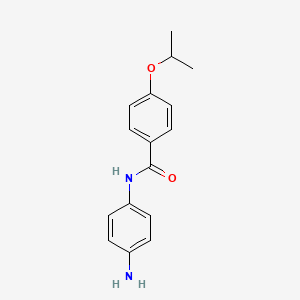
![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)
![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)